Peripheral Restriction and CNS Safety: Sedation and Respiratory Depression Comparison
In a direct head-to-head comparison in conscious guinea pigs, Lesogaberan demonstrated a significantly improved CNS safety profile compared to the prototypical GABAB agonist baclofen. At antitussive doses, baclofen produced marked sedation and respiratory depression, whereas Lesogaberan was devoid of these CNS-mediated adverse effects [1]. This differentiation is attributed to Lesogaberan's active efflux from the CNS via GABA transporters (GAT), a mechanism not shared by baclofen [1].
| Evidence Dimension | CNS Side Effects (Sedation & Respiratory Depression) |
|---|---|
| Target Compound Data | No sedation observed; no alteration in respiratory rate |
| Comparator Or Baseline | Baclofen: Obvious sedation and respiratory depression observed |
| Quantified Difference | Qualitative (presence vs. absence of adverse effects) |
| Conditions | Awake guinea pigs; citric acid-induced cough model; antitussive doses |
Why This Matters
For researchers studying peripheral GABAB pathways in vivo, Lesogaberan allows for target engagement without the confounding sedative effects that can limit behavioral assessments or necessitate euthanasia in prolonged studies.
- [1] Canning BJ, Mori N, Lehmann A, et al. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists. Cough. 2012;8(1):7. doi:10.1186/1745-9974-8-7. View Source
